
4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide, also known as MPSS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a significant effect on the biochemical and physiological processes within cells. It has been shown to alter the expression of certain genes involved in cancer cell growth and proliferation. This compound has also been shown to induce changes in the levels of certain proteins and enzymes within cells.
実験室実験の利点と制限
One of the main advantages of using 4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide in lab experiments is its high potency and specificity. This compound has been shown to have a low toxicity profile and is well-tolerated by cells. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research involving 4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide. One area of interest is in the development of new drug formulations that can improve the solubility and bioavailability of this compound. Another area of interest is in the investigation of the potential use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in scientific research related to cancer treatment. Its high potency and specificity make it a valuable tool for investigating the biochemical and physiological processes within cells. Further research is needed to fully understand the potential applications of this compound in other areas of scientific research.
合成法
The synthesis of 4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide involves the reaction of 4-(bromomethyl)-N,N-dimethylpiperidine-1-sulfonamide with 4-methoxyphenethylamine in the presence of a base. The resulting product is then treated with urea to obtain the final product. The synthesis of this compound has been optimized to increase the yield and purity of the compound.
科学的研究の応用
4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
特性
IUPAC Name |
1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O4S/c1-21(2)27(24,25)22-12-9-16(10-13-22)14-20-18(23)19-11-8-15-4-6-17(26-3)7-5-15/h4-7,16H,8-14H2,1-3H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMUYXIHNSDZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2531404.png)
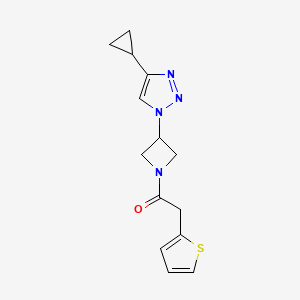
![3-[[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2531407.png)
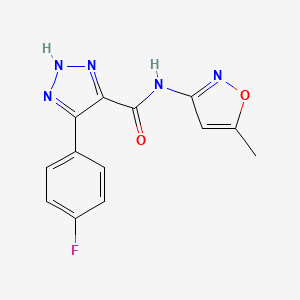
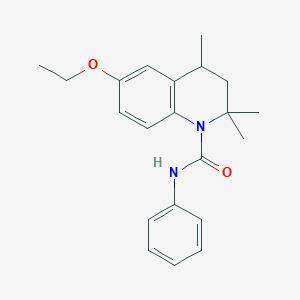
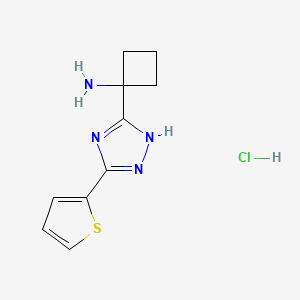


![(5E)-5-[(4-bromophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2531419.png)
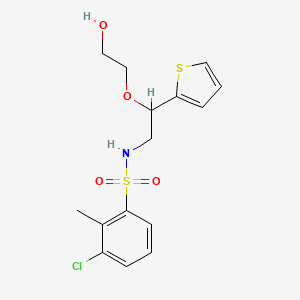
![7-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2531422.png)


![1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B2531428.png)